二苯基膦酰胺

描述

Diphenylphosphinamide derivatives are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including catalysis and materials science. These compounds typically contain a phosphorus atom bonded to two phenyl groups and an amide functionality, which can participate in a range of chemical reactions and coordination to metals.

Synthesis Analysis

The synthesis of diphenylphosphinamide derivatives can be achieved through various methods. For instance, the preparation of diphosphine with persistent phosphinyl radical character involves a heterocyclic 1,3,2-diazaphospholidine framework, which is easily synthesized and can undergo homolytic cleavage to form two phosphinyl radicals . Another example is the synthesis of N-(2,6-dimethylphenyl)diphenylphosphinamine chalcogenides by reacting the corresponding phosphinamine with elemental sulfur and selenium . Additionally, the synthesis of a novel long-chain acyclic phosphazene was reported via a Staudinger reaction .

Molecular Structure Analysis

The molecular structures of diphenylphosphinamide derivatives are characterized by the presence of a phosphorus atom bonded to phenyl groups and an amide group. These structures have been elucidated using techniques such as single-crystal X-ray diffraction analysis, which has revealed details such as the formation of a highly strained three-membered metallacycle in a zirconium complex and the solid-state structure of a long-chain acyclic phosphazene . The electronic structure calculations performed on these systems provide insights into the stability and reactivity of the compounds .

Chemical Reactions Analysis

Diphenylphosphinamide derivatives exhibit a wide range of chemical reactivity. They can participate in reactions with O2, S8, Se, Te, and P4, leading to the formation of various products such as phosphinic acid anhydrides, sulfides/disulfides, selenides, tellurides, and butterfly-type perphospha-bicyclobutadiene structures . The ligand diphenylphosphinophenolate has been shown to be effective in the palladium-catalyzed silylation of aryl halides . Moreover, the anti-hydrophosphination reaction of 1-alkynylphosphines with diphenylphosphine under copper catalysis provides access to (Z)-1,2-diphosphino-1-alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylphosphinamide derivatives are influenced by their molecular structure and the substituents attached to the phosphorus atom. For example, variable-temperature EPR spectroscopy was used to study the nature of the phosphinyl radical in solution, revealing the dynamic behavior of these species . The phosphorus-31 NMR spectra of diphenylphosphido-bridged dirhodium complexes provide information on the electronic environment of the phosphorus atoms . The chemoselective alkene hydrocarboxylation initiated by diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes demonstrates the potential of these compounds in catalysis .

科学研究应用

膦酰胺导向的邻位金属化

二苯基膦酰胺已在膦酰胺导向的邻位金属化背景下进行了探索。该方法已被证明在温和条件下对二苯基膦酰胺进行区域选择性邻位锂化是有效的,从而可以轻松获得邻位官能化衍生物。这项技术尤其适用于磷原子的非对映选择性不对称化,这是一个以前没有描述过的过程 (Fernández 等,2007)。

对映选择性不对称化

在对映选择性合成领域,二苯基膦酰胺已用于 (-)-斯巴丁介导的邻位锂化。这种方法以高收率和对映体过量 (ee) 有效地合成了 P-手性邻位官能化衍生物。它促进了对映体纯 P-手性膦和二亚胺配体的产生,这对不对称合成很重要 (Popovici 等,2010)。

镧系过氯酸盐加合物

研究还集中在二苯基膦酰胺 (DPPA) 和水合镧系过氯酸盐之间的相互作用。这项研究产生了通式为 Ln(ClO4)3 · 6DPPA 的化合物,适用于镧系元素 La-Lu 和 Y。该研究包括红外光谱、硝基苯和硝基甲烷中的摩尔电导以及 X 射线粉末衍射分析,有助于我们了解镧系配位化学 (Vicentini & Dunstan,1971)。

三价磷化合物的糖衍生物的合成

在糖衍生物的合成中,已使用涉及二苯基膦酰胺的反应合成了二苯基膦和二苯基亚膦酸糖衍生物。这些衍生物在均相不对称氢化中具有重要意义,均相不对称氢化是有机合成和药物制造中的一项重要技术 (YamashitaMitsuji 等,1982)。

镧系 (III) 配合物与人血清白蛋白的相互作用

基于二苯基膦酰胺的配体已用于创建镧系 (III) 配合物,当通过二苯基膦酰胺生色团激发时,这些配合物表现出敏化发射。这些复合物已被研究其与人血清白蛋白的相互作用,为生物医学成像和诊断提供了有价值的见解 (Giardiello 等,2011)。

安全和危害

作用机制

Mode of Action

The mechanism of action of Diphenylphosphinamide has been investigated both theoretically and experimentally . According to these studies, a pre-reactive complex is formed between the alkyllithium and the phosphinamide . This complex evolves preferentially through NC (alpha)-metalation of the phosphinamide . The intramolecular nucleophilic addition of the carbanion to the ortho position of the aromatic ring leads to the dearomatized products .

Biochemical Pathways

Phosphonates, a class of compounds to which diphenylphosphinamide belongs, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .

属性

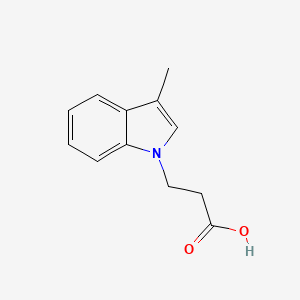

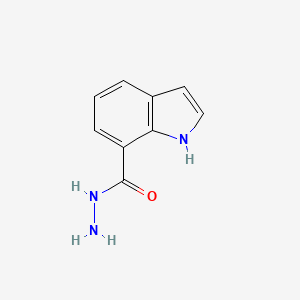

IUPAC Name |

[amino(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGIWEGXTTUCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357449 | |

| Record name | Diphenylphosphinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5994-87-6 | |

| Record name | Diphenylphosphinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diphenylphosphinamide?

A1: The molecular formula of diphenylphosphinamide is C12H12NOP, and its molecular weight is 217.21 g/mol. []

Q2: What spectroscopic data is available for diphenylphosphinamide?

A2: Researchers commonly characterize diphenylphosphinamide using techniques such as 1H NMR, 13C NMR, 31P NMR, and IR spectroscopy. Crystallographic data from X-ray diffraction studies are also frequently reported, providing insights into the compound's solid-state structure. [, , , ]

Q3: Is diphenylphosphinamide air and moisture stable?

A3: Yes, diphenylphosphinamide is generally considered air and moisture stable, making it convenient to handle and store. []

Q4: How is diphenylphosphinamide used in organic synthesis?

A4: Diphenylphosphinamide is a valuable reagent for synthesizing a variety of compounds. It serves as a precursor for air-stable imines through the Kresze reaction. [, ] Additionally, it acts as a nitrogen nucleophile in reactions with aldehydes and alkynes, leading to the formation of N-diphenylphosphinoylimines and N-aryl-1,2-dihydropyridines, respectively. [, ]

Q5: What is the role of diphenylphosphinamide in aza-Baylis–Hillman reactions?

A5: Diphenylphosphinamide participates in aza-Baylis–Hillman reactions with activated olefins, such as methyl vinyl ketone and methyl acrylate, in the presence of Lewis bases. This reaction provides access to a diverse range of multifunctional systems, including those with potential antitumor properties. [, ]

Q6: Can diphenylphosphinamide be used in asymmetric synthesis?

A6: Yes, chiral phosphoramide ligands derived from diphenylphosphinamide have demonstrated effectiveness in asymmetric synthesis. For example, N-((1R,2R)-2-(isopropylamino)cyclohexyl)-P,P-diphenylphosphinic amide (9c) catalyzes the addition of arylalkyl zincs to aromatic aldehydes, yielding chiral diarylmethanol compounds with high enantioselectivity (up to 94% ee). []

Q7: Have computational methods been used to study diphenylphosphinamide?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of anionic dearomatizing reactions involving diphenylphosphinamide derivatives. These studies provided insights into the reaction pathway and the influence of coordinating co-solvents. []

Q8: How do structural modifications of diphenylphosphinamide affect its reactivity?

A8: Introducing substituents on the phenyl rings or modifying the nitrogen substituents can significantly influence the reactivity and coordination behavior of diphenylphosphinamide. For example, ortho-lithiation allows for the introduction of various functional groups at the ortho position. [, ] The choice of N-substituents impacts the steric environment around the phosphorus center, influencing its coordination chemistry and catalytic activity. [, , ]

Q9: What is the significance of diphenylphosphinamide in lanthanide coordination chemistry?

A9: Diphenylphosphinamide acts as a ligand in lanthanide complexes, coordinating to the metal center through its oxygen atom. These complexes have been extensively studied due to their interesting photophysical properties and potential applications as luminescent materials. [, , , , ]

Q10: How does the structure of diphenylphosphinamide affect its coordination to lanthanide ions?

A10: The steric bulk of the phenyl groups and the nitrogen substituents on diphenylphosphinamide can influence the coordination geometry and stability of the resulting lanthanide complexes. Researchers have investigated the impact of different substituents on the spectroscopic properties and structures of these complexes. [, , ]

Q11: Is there information available on the environmental impact of diphenylphosphinamide?

A11: While specific data on the environmental impact of diphenylphosphinamide might be limited in the provided research, it's crucial to consider the potential effects of organophosphorus compounds on the environment. Assessing factors like biodegradability and ecotoxicological effects is essential for responsible use and disposal. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)